[(1S)-2,2-difluorocyclopropyl]methanol
Overview
Description
[(1S)-2,2-difluorocyclopropyl]methanol is an organic compound characterized by a cyclopropyl ring substituted with two fluorine atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,2-difluorocyclopropyl]methanol typically involves the difluoromethylation of cyclopropyl derivatives. One common method includes the reaction of cyclopropylcarbinol with difluorocarbene precursors under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the incorporation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and high-throughput screening techniques are often employed to optimize reaction conditions and scale-up production .
Chemical Reactions Analysis
Types of Reactions
[(1S)-2,2-difluorocyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form difluorocyclopropylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Difluorocyclopropylcarboxylic acid.
Reduction: Difluorocyclopropylmethane.
Substitution: Difluorocyclopropyl halides or ethers.
Scientific Research Applications
[(1S)-2,2-difluorocyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of [(1S)-2,2-difluorocyclopropyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
[(1R)-2,2-difluorocyclopropyl]methanol: A stereoisomer with similar chemical properties but different biological activity.
2,2-difluorocyclopropylmethane: Lacks the hydroxyl group, resulting in different reactivity and applications.
2,2-difluorocyclopropylcarboxylic acid: An oxidized derivative with distinct chemical behavior.
Uniqueness
[(1S)-2,2-difluorocyclopropyl]methanol is unique due to its specific stereochemistry and the presence of both a difluoromethyl group and a hydroxyl group. This combination of features imparts unique reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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